Eth 615
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ETH615 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ETH615 undergoes various chemical reactions, including:
Oxidation: ETH615 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ETH615, potentially altering its biological activity.
Substitution: ETH615 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETH615 has a wide range of scientific research applications, including:
Chemistry: ETH615 is used as a model compound to study the inhibition of leukotriene biosynthesis and function.
Biology: ETH615 is used to investigate the role of leukotrienes and interleukin-8 in various biological processes, including inflammation and immune responses.
Medicine: ETH615 has potential therapeutic applications in the treatment of inflammatory skin diseases and other conditions involving leukotriene-mediated responses
Industry: ETH615 is used in the development of anti-inflammatory agents and other pharmaceutical products.
Mechanism of Action
ETH615 exerts its effects by inhibiting the biosynthesis of leukotriene B4 and the production of interleukin-8. It targets the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, ETH615 reduces the production of leukotriene B4, a potent inflammatory mediator. Additionally, ETH615 inhibits the expression of interleukin-8 messenger RNA and the production of interleukin-8, further reducing inflammation .
Comparison with Similar Compounds
ETH615 is unique in its dual inhibitory effects on leukotriene B4 and interleukin-8. Similar compounds include:
15-hydroxyeicosatetraenoic acid: An inhibitor of leukotriene biosynthesis.
Leflunomide: An immunomodulatory drug with inhibitory effects on leukotriene production.
Linetastine: An antihistamine with leukotriene inhibitory properties.
Lonapalene: A leukotriene receptor antagonist.
MK886: A leukotriene biosynthesis inhibitor.
R-68151: A leukotriene biosynthesis inhibitor.
Zileuton: A 5-lipoxygenase inhibitor.
SC53228, SC50605, SC51146, VML295: Antagonists of leukotriene B4
ETH615 stands out due to its ability to inhibit both leukotriene B4 and interleukin-8, making it a promising candidate for the treatment of inflammatory conditions.
Properties
CAS No. |
133430-69-0 |
---|---|
Molecular Formula |
C31H25FN2O3 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36) |
InChI Key |
KRCUWCAUDKTMPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
133430-69-0 | |
Synonyms |
ETH 615 ETH-615 |
Origin of Product |
United States |
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